molecular formula C13H20O2 B14274253 4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol CAS No. 142893-64-9

4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol

Cat. No.: B14274253
CAS No.: 142893-64-9
M. Wt: 208.30 g/mol
InChI Key: DTPGIKMHTOZVHQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxybutenylidene group attached to a trimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 3-hydroxybutanal with 3,5,5-trimethylcyclohex-2-en-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the cyclohexenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    6-(3-Hydroxybut-1-en-1-ylidene)-1,5,5-trimethylcyclohexane-1,3-diol: Contains additional hydroxyl groups and a different ring structure.

Uniqueness

4-(3-Hydroxybut-1-en-1-ylidene)-3,5,5-trimethylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

142893-64-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5,7,10-11,14-15H,8H2,1-4H3

InChI Key

DTPGIKMHTOZVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1=C=CC(C)O)(C)C)O

Origin of Product

United States

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